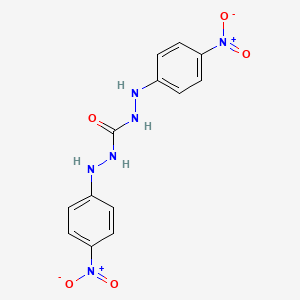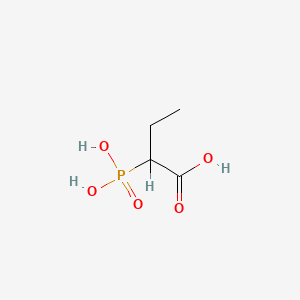
2,4,6-Triphenylnitrobenzol
Übersicht
Beschreibung
2,4,6-Triphenylnitrobenzene is a solid compound with the molecular formula C24H17NO2 . It appears as a white to slightly pale yellow crystal to powder .
Synthesis Analysis
2,4,6-Triphenylnitrobenzene can be prepared by direct nitration of 1,3,5-triphenylbenzene and by the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with nitromethane .Molecular Structure Analysis
The molecular weight of 2,4,6-Triphenylnitrobenzene is 351.41 . The compound’s structure consists of a nitrobenzene ring substituted with three phenyl groups .Physical and Chemical Properties Analysis
2,4,6-Triphenylnitrobenzene has a melting point range of 144.0 to 148.0 °C . .Wissenschaftliche Forschungsanwendungen
Forensische Spurenanalyse
2,4,6-Triphenylnitrobenzol kann in der Forensik für die Spurenanalyse verwendet werden, um die Herstellungswege verwandter Verbindungen zu bestimmen. Durch die Analyse der Nitratquellen und -konzentrationen können forensische Experten Hinweise auf die bei der illegalen Drogenproduktion verwendeten Synthesewege sammeln .
Chemisches Synthesezwischenprodukt
Diese Verbindung dient als Zwischenprodukt in der organischen Synthese. Seine chemische Struktur ermöglicht verschiedene Reaktionen, darunter Reduktionen und Substitutionen, die für die Herstellung komplexerer Moleküle für Pharmazeutika und andere chemische Produkte von grundlegender Bedeutung sind .
Proteomikforschung biochemische Studien
In der Proteomik wird this compound als biochemisches Werkzeug zur Untersuchung von Proteininteraktionen und -funktionen eingesetzt. Seine molekularen Eigenschaften können zum Verständnis der biochemischen Pfade und Mechanismen in Zellen beitragen .
Elektrochemie Redoxreaktionen
Die elektrochemischen Eigenschaften von this compound machen es zu einem Forschungsobjekt für Redoxreaktionen. Forscher können seine Elektronentransferprozesse und mögliche Anwendungen in Energiespeicher- oder -umwandlungssystemen untersuchen .
Materialwissenschaft elektronische Materialien
Aufgrund seiner elektronischen Eigenschaften kann diese Verbindung in der Forschung auf ihre mögliche Verwendung in elektronischen Materialien wie Halbleitern oder leitfähigen Polymeren untersucht werden. Seine Stabilität und Leitfähigkeit unter verschiedenen Bedingungen sind von besonderem Interesse .
Pharmazeutische Forschung Arzneimittelentwicklung
Die strukturellen Merkmale von this compound könnten für die Arzneimittelentwicklung untersucht werden. Seine Phenylgruppen könnten mit biologischen Zielstrukturen interagieren und so zu potenziellen therapeutischen Anwendungen führen .
Analytische Chemie Chromatographiestandards
Aufgrund seiner eindeutigen chemischen Signatur kann es als Standard in der chromatographischen Analyse verwendet werden. Dies hilft bei der Kalibrierung von Instrumenten und der Sicherstellung einer genauen Messung anderer Substanzen .
Umweltwissenschaften Abbau von Schadstoffen
Die Forschung könnte die Abbauwege von this compound als Modellschadstoff untersuchen. Das Verständnis seines Abbaus könnte Aufschluss über Strategien zur Umweltreinigung geben .
Safety and Hazards
When handling 2,4,6-Triphenylnitrobenzene, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers One relevant paper titled “On the electrochemistry of 2, 4, 6-triphenylnitrobenzene and related compounds” discusses the electrochemistry of 2,4,6-Triphenylnitrobenzene .
Wirkmechanismus
Target of Action
It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzene compounds generally undergo reduction reactions within the cell, which can lead to the production of reactive intermediates . These intermediates can then interact with cellular components, potentially leading to various effects .
Biochemical Pathways
Nitrobenzene compounds are known to interfere with the normal functioning of various biochemical pathways, particularly those involving enzymes that carry out reduction reactions .
Pharmacokinetics
As a nitrobenzene compound, it is likely to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Nitrobenzene compounds can produce reactive intermediates that may cause cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Triphenylnitrobenzene . For example, the presence of other chemicals, pH levels, and temperature can affect its stability and reactivity .
Biochemische Analyse
Biochemical Properties
2,4,6-Triphenylnitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, 2,4,6-Triphenylnitrobenzene can bind to specific proteins, altering their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2,4,6-Triphenylnitrobenzene on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2,4,6-Triphenylnitrobenzene has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to either the promotion or inhibition of cell death, depending on the cellular context . Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2,4,6-Triphenylnitrobenzene exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450. This inhibition can lead to the accumulation of substrates and the reduction of metabolic products. Additionally, 2,4,6-Triphenylnitrobenzene can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
The effects of 2,4,6-Triphenylnitrobenzene can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4,6-Triphenylnitrobenzene is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities . Long-term exposure to 2,4,6-Triphenylnitrobenzene in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2,4,6-Triphenylnitrobenzene vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological responses. These findings highlight the importance of careful dosage optimization in experimental studies involving 2,4,6-Triphenylnitrobenzene .
Metabolic Pathways
2,4,6-Triphenylnitrobenzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. For instance, the inhibition of cytochrome P450 by 2,4,6-Triphenylnitrobenzene can result in the accumulation of specific substrates and the reduction of metabolic products . Additionally, it can affect the activity of other metabolic enzymes, leading to alterations in the overall metabolic network .
Transport and Distribution
The transport and distribution of 2,4,6-Triphenylnitrobenzene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, 2,4,6-Triphenylnitrobenzene can bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to various tissues . Additionally, its interaction with cellular transporters can affect its uptake and efflux, thereby influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of 2,4,6-Triphenylnitrobenzene is an important factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2,4,6-Triphenylnitrobenzene has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and DNA interactions, leading to changes in cellular responses .
Eigenschaften
IUPAC Name |
2-nitro-1,3,5-triphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRVMYZAKLXTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389308 | |
| Record name | 2,4,6-Triphenylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10368-47-5 | |
| Record name | 2,4,6-Triphenylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the electrochemical behavior of 2,4,6-Triphenylnitrobenzene?
A1: Cyclic voltammetry studies reveal that 2,4,6-Triphenylnitrobenzene undergoes two reversible one-electron reductions in dimethylformamide (DMF) []. This electrochemical behavior suggests the formation of a stable radical anion intermediate. Furthermore, preparative reduction of 2,4,6-Triphenylnitrobenzene yields 2,4,6-Triphenylaniline under various conditions, including acidic, alkaline, and in the presence of acetic anhydride []. Interestingly, a stable violet radical anion with a broad absorption maximum at 682 nm is formed during reduction in dry DMF []. This indicates the compound's potential for applications involving electron transfer processes.
Q2: How do the phenyl groups in 2,4,6-Triphenylnitrobenzene influence its reactivity?
A2: The three phenyl groups in 2,4,6-Triphenylnitrobenzene act as electron-donating groups during reduction reactions []. This behavior is similar to that observed with ortho or para hydroxyl or amino groups, suggesting their influence on the compound's electron density and, consequently, its reactivity.
Q3: Can you describe a synthesis method for 2,4,6-Triphenylnitrobenzene?
A3: One reported method involves the reaction of nitromethane with an excess of benzaldehyde in the presence of triethylamine as a base []. This reaction leads to the formation of 2,4,6-Triphenylnitrobenzene through a cyclization and subsequent aromatization process.
Q4: Are there any structural insights into 2,4,6-Triphenylnitrobenzene available?
A4: Structural studies have revealed that the nitro group in 2,4,6-Triphenylnitrobenzene is twisted out of the plane of the aromatic ring by approximately 64-65 degrees []. This twist is attributed to steric hindrance between the nitro group and the ortho phenyl substituents. This structural information is crucial for understanding the compound's reactivity and potential interactions with other molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















